Cas no 1782577-96-1 (3-(2-Iodoethyl)oxetane)

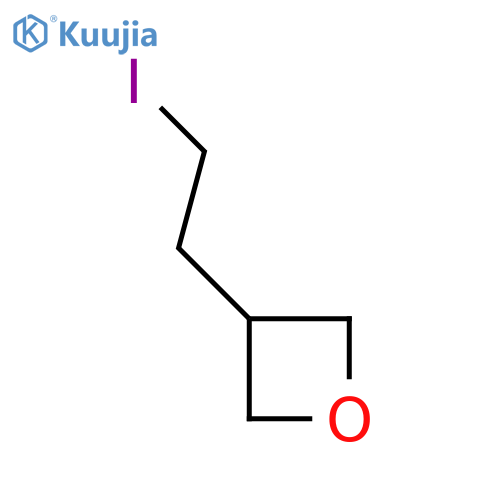

3-(2-Iodoethyl)oxetane structure

商品名:3-(2-Iodoethyl)oxetane

CAS番号:1782577-96-1

MF:C5H9IO

メガワット:212.028834104538

MDL:MFCD20486578

CID:4613813

PubChem ID:84678856

3-(2-Iodoethyl)oxetane 化学的及び物理的性質

名前と識別子

-

- 3-(2-iodoethyl)oxetane

- 3-(2-Iodoethyl)oxetane

-

- MDL: MFCD20486578

- インチ: 1S/C5H9IO/c6-2-1-5-3-7-4-5/h5H,1-4H2

- InChIKey: UBVFXMJKTDGOFX-UHFFFAOYSA-N

- ほほえんだ: ICCC1COC1

計算された属性

- せいみつぶんしりょう: 211.96981g/mol

- どういたいしつりょう: 211.96981g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 1

- 重原子数: 7

- 回転可能化学結合数: 2

- 複雑さ: 52

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 9.2

- 疎水性パラメータ計算基準値(XlogP): 1.8

3-(2-Iodoethyl)oxetane 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI SHAO YUAN SHI JI Co., Ltd. | SY249454-0.25g |

3-(2-Iodoethyl)oxetane |

1782577-96-1 | ≥95% | 0.25g |

¥4200.00 | 2024-07-09 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBZ0692-100MG |

3-(2-iodoethyl)oxetane |

1782577-96-1 | 95% | 100MG |

¥ 963.00 | 2023-04-14 | |

| Enamine | EN300-1168640-0.05g |

3-(2-iodoethyl)oxetane |

1782577-96-1 | 95% | 0.05g |

$209.0 | 2023-06-08 | |

| Enamine | EN300-1168640-0.25g |

3-(2-iodoethyl)oxetane |

1782577-96-1 | 95% | 0.25g |

$443.0 | 2023-06-08 | |

| Enamine | EN300-1168640-1.0g |

3-(2-iodoethyl)oxetane |

1782577-96-1 | 95% | 1g |

$895.0 | 2023-06-08 | |

| Enamine | EN300-1168640-5.0g |

3-(2-iodoethyl)oxetane |

1782577-96-1 | 95% | 5g |

$2128.0 | 2023-06-08 | |

| 1PlusChem | 1P01DZDP-2.5g |

3-(2-iodoethyl)oxetane |

1782577-96-1 | 93% | 2.5g |

$1741.00 | 2023-12-20 | |

| A2B Chem LLC | AX31197-2.5g |

3-(2-Iodoethyl)oxetane |

1782577-96-1 | 93% | 2.5g |

$1465.00 | 2024-04-20 | |

| A2B Chem LLC | AX31197-5g |

3-(2-Iodoethyl)oxetane |

1782577-96-1 | 93% | 5g |

$2275.00 | 2024-04-20 | |

| Enamine | EN300-1168640-0.1g |

3-(2-iodoethyl)oxetane |

1782577-96-1 | 95% | 0.1g |

$311.0 | 2023-06-08 |

3-(2-Iodoethyl)oxetane 関連文献

-

Marta L. S. Batista,Helena Passos,Bruno J. M. Henriques,Edward J. Maginn,Simão P. Pinho,Mara G. Freire,José R. B. Gomes,João A. P. Coutinho Phys. Chem. Chem. Phys., 2016,18, 18958-18970

-

Rui Xiong,Naihua Miao,Yan-Ling Li,Jian Zhou,Yuanchun Pan,Cuilian Wen,Bo Wu,Zhimei Sun RSC Adv., 2017,7, 8936-8943

-

Xu Zhang,K. P. Rakesh,Hua-Li Qin Chem. Commun., 2019,55, 2845-2848

-

Bhavin Siritanaratkul,Clare F. Megarity,Thomas G. Roberts,Thomas O. M. Samuels,Martin Winkler,Jamie H. Warner,Thomas Happe,Fraser A. Armstrong Chem. Sci., 2017,8, 4579-4586

-

Piotr Pietrzyk,Christophe Dujardin,Kinga Góra-Marek,Pascal Granger,Zbigniew Sojka Phys. Chem. Chem. Phys., 2012,14, 2203-2215

1782577-96-1 (3-(2-Iodoethyl)oxetane) 関連製品

- 29839-61-0(1-oxaspiro4.5decan-3-ol)

- 307496-40-8(Bicyclo[2.2.1]hept-2-ene,5,5'-[1,4-phenylenebis[(dimethylsilylene)-2,1-ethanediyl]]bis-)

- 57266-87-2(Silane, [(1E)-1-butyl-1-hexen-1-yl]trimethyl-)

- 866150-84-7(1-Benzyl-N-(2,4-dinitrophenyl)piperidin-4-amine)

- 850036-28-1(Cyclopent-1-en-1-ylboronic acid)

- 1379526-94-9(5,7-bis(trifluoromethyl)-1,8-naphthyridine-2-carboxylic acid)

- 1368396-99-9(Methyl 6-fluoroquinoline-8-carboxylate)

- 1854904-77-0(1-(4-Fluorophenyl)-2-(3-hydroxyazetidin-1-yl)ethan-1-one)

- 849353-34-0(4-bromopyrimidin-5-amine)

- 851484-95-2(2-Chloro-5-Fluoropyridine-3-carbaldehyde)

推奨される供給者

Amadis Chemical Company Limited

(CAS:1782577-96-1)3-(2-Iodoethyl)oxetane

清らかである:99%

はかる:1g

価格 ($):796.0